

# Quantitative Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Corilagin

CAS No.: 2088321-44-0

Cat. No.: S11192299

Get Quote

The table below summarizes key pharmacokinetic parameters of **corilagin** and related compounds from animal studies.

| Compound / Extract                       | Administered Dose                        | T <sub>1/2</sub> (h) | T <sub>max</sub> (h) | C <sub>max</sub> (ng/mL) | AUC <sub>(0-t<sub>n</sub>)</sub> (h·ng/mL) | Model / Notes                                            | Source |
|------------------------------------------|------------------------------------------|----------------------|----------------------|--------------------------|--------------------------------------------|----------------------------------------------------------|--------|
| <b>Corilagin</b><br>(from TC extract)    | Not fully specified (Part of TC extract) | 26.39                | 0.42                 | 1284.67                  | 8060.37                                    | Rat, oral administration                                 | [1]    |
| <b>Chebulagic acid</b> (from TC extract) | Not fully specified (Part of TC extract) | 19.98                | 0.25                 | 4983.57                  | 231,112.38                                 | Rat, oral administration; higher exposure than corilagin | [1]    |
| <b>Chebulinic acid</b> (from TC extract) | Not fully specified (Part of TC extract) | 43.30                | 0.25                 | 1271.33                  | 13,739.52                                  | Rat, oral administration; longest half-life              | [1]    |
| <b>Sitagliptin</b> (with Corilagin)      | 5 mg/kg                                  | 2.84 ± 0.31          | 1.00                 | 366.78 ± 39.21           | 1073.09 ± 76.82                            | Rat, co-administered with Corilagin (5 mg/kg)            | [2]    |

| Compound / Extract              | Administered Dose | T <sub>1/2</sub> (h) | T <sub>max</sub> (h) | C <sub>max</sub> (ng/mL) | AUC <sub>(0-t<sub>n</sub>)</sub> (h·ng/mL) | Model / Notes                      | Source |
|---------------------------------|-------------------|----------------------|----------------------|--------------------------|--------------------------------------------|------------------------------------|--------|
| Sitagliptin (without Corilagin) | 5 mg/kg           | 1.90 ± 0.21          | 1.00                 | 253.07 ± 27.11           | 566.19 ± 40.21                             | Rat, control for interaction study | [2]    |

## Key Experimental Protocols

The data in the table above were generated using rigorous analytical methods. Here are the detailed methodologies for the key experiments cited.

- **UPLC-MS/MS Analysis for Terminalia chebula Extract Compounds [1]:**

- **Sample Preparation:** Rat plasma samples were processed via protein precipitation with methanol. Caffeic acid was used as an internal standard (IS).
- **Chromatography:** Separation of the nine analytes (including **corilagin**) was achieved on an ACQUITY UPLC HSS T3 column using a gradient elution with water (0.1% formic acid) and acetonitrile as the mobile phases.
- **Mass Spectrometry:** Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization source in negative mode. Quantification was done using Multiple Reaction Monitoring.
- **Method Validation:** The analytical method was fully validated. Precision (intra- and inter-day RSD < 14.6%), accuracy (from -11.7% to 13.5%), extraction recovery (84.9%-108.4%), and stability under various conditions were all within acceptable limits.

- **Pharmacokinetic Interaction Study with Sitagliptin [2]:**

- **Study Design:** A single-dose pharmacokinetic study was conducted in Sprague Dawley rats. The test group received a combination of Sitagliptin (5 mg/kg) and **Corilagin** (5 mg/kg), while the control group received Sitagliptin (5 mg/kg) alone.
- **Sample Analysis:** Plasma concentrations of sitagliptin were determined using a validated LC-MS/MS method.
- **Pharmacokinetic and Statistical Analysis:** Non-compartmental analysis was performed using PK Solver. Statistical significance between the test and control groups was assessed using a student's t-test.

## Mechanistic Insights & Broader Context

Beyond the numbers, understanding **corilagin**'s mechanisms and interactions is crucial for drug development.

- **Influence on Drug Metabolism:** The study with sitagliptin suggests that **corilagin** can inhibit certain Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This inhibition is a primary mechanism for the observed increase in sitagliptin's plasma levels and half-life, highlighting a potential for herb-drug interactions [2].
- **Underlying Pharmacological Activities:** **Corilagin** exhibits a range of biological activities that are relevant to its pharmacokinetic and pharmacodynamic profile. It is widely reported to have potent **anti-inflammatory** and **antioxidant** effects [3] [4] [5]. These properties are often linked to its ability to modulate key cellular signaling pathways, including the inhibition of **NF-κB** and **MAPK** signaling [3] [5].

The following diagram illustrates the experimental workflow used to generate pharmacokinetic data for **corilagin** from herbal extracts, providing a clear visual of the process described in the protocols.



[Click to download full resolution via product page](#)

## Interpretation for Research and Development

- **Consider Natural Variance:** **Corilagin** is typically administered as part of a complex plant extract. Its pharmacokinetics can be influenced by the presence of other plant constituents, a phenomenon known as the "matrix effect." [1].
- **Monitor for Interactions:** The data showing altered sitagliptin pharmacokinetics strongly indicates that **corilagin** has the potential to cause **herb-drug interactions** by inhibiting metabolic enzymes [2].

This is a critical safety consideration for drug development.

- **Prioritize Key Compounds:** In extracts like *Terminalia chebula*, different tannins have distinct pharmacokinetic profiles. Chebulagic acid showed significantly higher systemic exposure, while chebulinic acid had a much longer half-life, which may inform which compounds to prioritize for specific therapeutic goals [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pharmacokinetics of active compounds of a Terminalia ... [frontiersin.org]
2. Integrative CYP450 and network pharmacology approach ... [sciencedirect.com]
3. Corilagin reduces acetaminophen-induced hepatotoxicity ... [pmc.ncbi.nlm.nih.gov]
4. Review Corilagin, a promising medicinal herbal agent [sciencedirect.com]
5. Effects of Corilagin on Lipopolysaccharide-Induced Acute ... [mdpi.com]

To cite this document: Smolecule. [Quantitative Pharmacokinetic Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11192299#corilagin-pharmacokinetics-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)